![molecular formula C13H15N3 B8700429 3-[2-(dimethylamino)ethyl]-1H-indole-5-carbonitrile CAS No. 17380-42-6](/img/structure/B8700429.png)
3-[2-(dimethylamino)ethyl]-1H-indole-5-carbonitrile
Overview
Description
3-[2-(dimethylamino)ethyl]-1H-indole-5-carbonitrile is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications . This compound is characterized by the presence of an indole ring substituted with a dimethylaminoethyl group and a carbonitrile group.
Preparation Methods
The synthesis of 3-[2-(dimethylamino)ethyl]-1H-indole-5-carbonitrile can be achieved through various synthetic routes. One common method involves the reaction of indole derivatives with dimethylaminoethyl halides under basic conditions. The reaction typically requires a solvent such as dimethylformamide and a base like potassium carbonate . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3-[2-(dimethylamino)ethyl]-1H-indole-5-carbonitrile undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution, due to the electron-rich nature of the indole ring.
Scientific Research Applications
3-[2-(dimethylamino)ethyl]-1H-indole-5-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-[2-(dimethylamino)ethyl]-1H-indole-5-carbonitrile involves its interaction with specific molecular targets. The compound is known to bind to serotonin receptors, acting as an agonist or antagonist depending on the receptor subtype . This interaction modulates various signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
3-[2-(dimethylamino)ethyl]-1H-indole-5-carbonitrile can be compared with other indole derivatives such as dimethyltryptamine and indole-3-acetic acid:
Dimethyltryptamine: Similar in structure but primarily known for its hallucinogenic properties.
Indole-3-acetic acid: A plant hormone with different biological activities compared to this compound.
This compound stands out due to its unique combination of a dimethylaminoethyl group and a carbonitrile group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
17380-42-6 |
|---|---|
Molecular Formula |
C13H15N3 |
Molecular Weight |
213.28 g/mol |
IUPAC Name |
3-[2-(dimethylamino)ethyl]-1H-indole-5-carbonitrile |
InChI |
InChI=1S/C13H15N3/c1-16(2)6-5-11-9-15-13-4-3-10(8-14)7-12(11)13/h3-4,7,9,15H,5-6H2,1-2H3 |
InChI Key |
DSNBRTOYUJFTAH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC1=CNC2=C1C=C(C=C2)C#N |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details











Synthesis routes and methods V
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
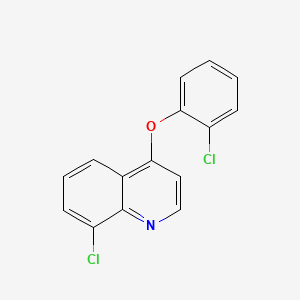

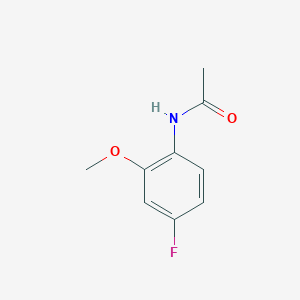
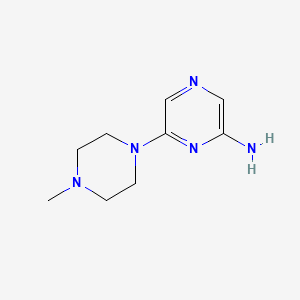
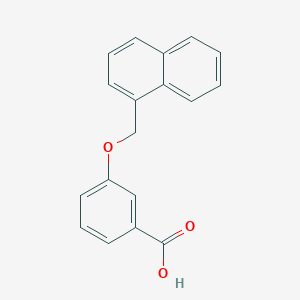
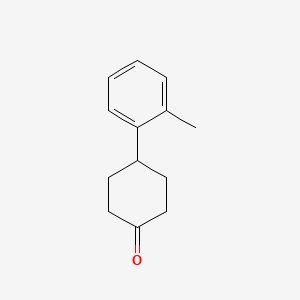

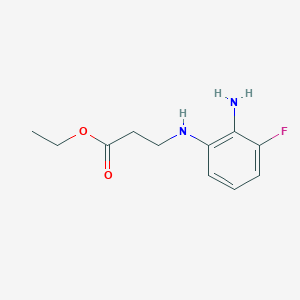

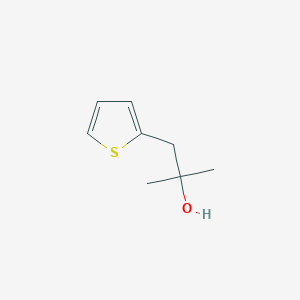
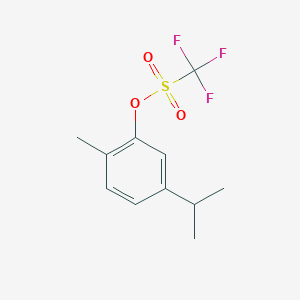
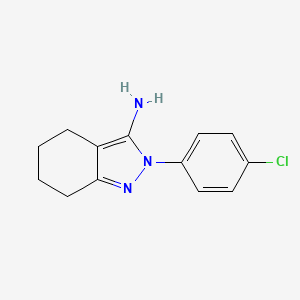
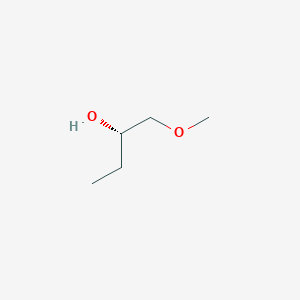
![8-[2-(Benzyloxy)ethyl]-1,4-dioxaspiro[4.5]decane](/img/structure/B8700437.png)
